Fpl 62129
Overview
Description
FPL 62129 is a calcium channel antagonist and a novel angiotensin-converting enzyme inhibitor with vasodilator activity.
Chemical Reactions Analysis
FPL 62129 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may exhibit different pharmacological properties.
Scientific Research Applications
FPL 62129 has several scientific research applications:
Cardiovascular Research: It is used to study the effects of calcium channel antagonists and angiotensin-converting enzyme inhibitors on blood pressure and heart rate.
Pharmacological Studies: The compound is utilized to investigate its vasodilator and direct decelerator properties, which are beneficial in treating cardiovascular diseases.
Biological Research: This compound is employed in studies involving calcium channel blockers and their impact on cellular functions.
Mechanism of Action
FPL 62129 exerts its effects by blocking L-type calcium channels, which are voltage-gated channels involved in the regulation of calcium influx into cells. This blockade results in reduced blood pressure and total peripheral resistance, increased cardiac contractility, and cardiac output. The compound also acts as a vasodilator and a direct decelerator, lowering blood pressure without causing reflex tachycardia .
Comparison with Similar Compounds
FPL 62129 is compared with other calcium channel blockers, such as nifedipine. While both compounds reduce blood pressure and total peripheral resistance, this compound does not alter heart rate, unlike nifedipine, which causes reflex tachycardia. This unique property makes this compound a valuable compound for cardiovascular research .
Similar Compounds
- Nifedipine
- Amlodipine
- Verapamil
- Diltiazem
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific effects on cardiovascular parameters .
Properties
CAS No. |
95445-79-7 |
---|---|
Molecular Formula |
C20H19ClF5NO4 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |
InChI Key |
OBWJAVIHPMZUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FPL-62129; FPL 62129; FPL62129. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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